2-Nitro-4-(trifluoromethyl)cinnamic acid
Description
Properties
CAS No. |
1227625-83-3 |
|---|---|
Molecular Formula |
C10H6F3NO4 |
Molecular Weight |
261.15 g/mol |
IUPAC Name |
(E)-3-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6F3NO4/c11-10(12,13)7-3-1-6(2-4-9(15)16)8(5-7)14(17)18/h1-5H,(H,15,16)/b4-2+ |
InChI Key |
VQOSRJGJWKVLKW-DUXPYHPUSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C=CC(=O)O |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C=CC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Building Block for Complex Synthesis
The compound serves as an important intermediate in the synthesis of various complex organic molecules. It can be employed in reactions such as:
- Photodimerization : 2-Nitro-4-(trifluoromethyl)cinnamic acid can undergo [2+2] photodimerization reactions, leading to the formation of cyclobutane derivatives. This reaction has been shown to yield high selectivity and efficiency, making it a valuable method for synthesizing cyclic compounds .
- Decarboxylative Reactions : The compound has been utilized in copper-catalyzed decarboxylative sulfonylation reactions, which are effective for generating sulfonylated products from cinnamic acid derivatives .
Pharmaceutical Applications
Research indicates that derivatives of this compound exhibit significant biological activities:
- Antimicrobial Activity : Compounds containing the trifluoromethyl moiety have demonstrated potent activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications provided by the trifluoromethyl group are linked to enhanced antimicrobial properties .
- Anti-inflammatory Properties : Some derivatives have shown promise in attenuating inflammatory responses, particularly through inhibition of NF-κB activation, which is crucial in various inflammatory diseases .
Synthesis of Antimicrobial Agents
A study investigated a series of compounds based on this compound for their antimicrobial efficacy. Among the tested compounds, several exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating potential as novel antimicrobial agents .
Photodimerization Studies
In another research effort, the photodimerization of trans-4-(trifluoromethyl)cinnamic acid was explored under solid-state conditions. The results demonstrated high yields (up to 99%) for both homodimerization and heterodimerization reactions, showcasing the compound's utility in producing complex cyclic structures efficiently .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
The positions of nitro and trifluoromethyl groups significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
- For example, trifluoromethyl-substituted cinnamic acids (e.g., 3-(trifluoromethyl)cinnamic acid) demonstrate improved gastric emptying in preclinical models, suggesting nitro derivatives like the target compound may exhibit similar or enhanced bioactivity .
- Positional Isomerism: Shifting the nitro group from ortho to para (as in 4-nitro-2-(trifluoromethyl)benzoic acid) alters solubility and metabolic stability. Benzoic acid derivatives generally exhibit higher acidity compared to cinnamic acids due to the absence of the propenoic acid side chain .
Functional Group Analogs
Cinnamic Acid vs. Benzoic Acid Derivatives
Replacing the propenoic acid group (-CH₂CH₂COOH) with a carboxylic acid (-COOH) directly attached to the benzene ring yields benzoic acid analogs. For example:
- 2-Nitro-4-(trifluoromethyl)benzoic acid (CAS RN: 320-94-5) has a simpler structure but shares similar substituents. It is marketed in purities ≥95% and is used in pharmaceuticals and scientific research, with key players including Merck, TCI, and BOC Sciences . Market segmentation shows pharmaceutical applications dominate (60% of global sales), followed by scientific research (30%) .
Comparison Table :
| Property | This compound | 2-Nitro-4-(trifluoromethyl)benzoic Acid |
|---|---|---|
| Molecular Formula | C₁₀H₆F₃NO₄ | C₈H₄F₃NO₄ |
| Molar Mass (g/mol) | 261.15 | 235.11 |
| Acidity (pKa) | ~3.5 (estimated for cinnamic acids) | ~2.8 (higher due to direct -COOH) |
| Market Applications | Research-focused | Pharmaceutical dominance (60% sales) |
Sulfanyl and Anilino Derivatives
Compounds like 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylbenzoic acid (CAS RN: 1545-75-1) introduce sulfur-based linkages. These derivatives exhibit distinct reactivity profiles, such as enhanced radical scavenging or enzyme inhibition, but lack the propenoic acid backbone critical for certain biological interactions .
Preparation Methods
Knoevenagel Condensation Approach
One of the most established methods for synthesizing substituted cinnamic acids, including trifluoromethyl derivatives, is the Knoevenagel condensation between an appropriately substituted benzaldehyde and malonic acid or its derivatives.
-
- 2-Nitro-4-(trifluoromethyl)benzaldehyde
- Malonic acid
-
- Piperidine as base catalyst
- Glacial acetic acid as solvent and co-catalyst
- Heating under infrared (IR) irradiation or conventional heating at 130–140 °C for approximately 1 hour
Procedure Summary :
The benzaldehyde and malonic acid are combined with piperidine and glacial acetic acid in a reaction vessel. The mixture is heated to promote condensation, forming the cinnamic acid analog. After cooling, the product is precipitated by adding cold water, filtered, washed, and purified by recrystallization.Yields and Purity :
Yields for similar trifluoromethyl-substituted cinnamic acids have been reported to be good to excellent (up to 85%), with high purity confirmed by melting point and IR analysis.Notes on Substituent Effects :
The presence of the trifluoromethyl group generally diminishes yield when combined with phenoxyacetic acid but results in good yields with cinnamic acid derivatives. Nitro substituents tend to decrease yields compared to halogen substituents.
| Parameter | Typical Value/Condition |
|---|---|
| Catalyst | Piperidine |
| Solvent | Glacial acetic acid |
| Temperature | 130–140 °C (IR heating) |
| Reaction Time | ~1 hour |
| Yield | Up to 85% |
| Purification | Recrystallization |
| Product Form | White crystalline solid |
Base-Catalyzed Condensation with Acetic Acid Esters (Related Methodology)
Another approach, relevant for cinnamic acid esters, involves condensation of benzaldehydes with acetic acid esters in the presence of metal alkoxides as bases, followed by acid treatment to yield cinnamic acid derivatives.
Reaction Scheme :
Benzaldehyde + Acetic acid ester (e.g., methyl acetate) → Intermediate esters → Acid treatment → Cinnamic acid derivative-
- Metal alkoxides (e.g., sodium or potassium alkoxides) as base catalysts
- Acids such as methanesulfonic acid, p-toluenesulfonic acid, hydrochloric acid, or sulfuric acid for ester hydrolysis or rearrangement
-
- Condensation at controlled pH (acid pH ≤ 6)
- Acid treatment with 0.1 to 20 equivalents of acid, preferably 0.5 to 5 equivalents
- Reaction temperature and solvent vary depending on substrate
Relevance :
While this method is more commonly applied to esters, it provides a versatile route to substituted cinnamic acids and esters, potentially adaptable to trifluoromethyl and nitro-substituted benzaldehydes.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Knoevenagel Condensation | 2-Nitro-4-(trifluoromethyl)benzaldehyde + malonic acid | Piperidine, glacial acetic acid | 130–140 °C, IR heating, 1 h | Up to 85 | Direct synthesis of cinnamic acid |
| Oxime Formation + Dehydration | 2-Nitro-4-(trifluoromethyl)benzaldehyde | Hydroxylamine hydrochloride, Ni catalyst, acetic anhydride | 12–20 °C (oxime), 85 °C reflux (dehydration) | 82–89 (steps) | Industrially scalable, high purity |
| Base-Catalyzed Condensation + Acid Treatment | Benzaldehyde + acetic acid esters | Metal alkoxides, sulfonic or mineral acids | Controlled pH ≤6, variable temp | Variable | More common for esters, adaptable method |
Research Findings and Notes
The Knoevenagel condensation remains the most straightforward and widely used method for preparing substituted cinnamic acids, including 2-nitro-4-(trifluoromethyl)cinnamic acid, offering good yields and relatively simple purification.
The presence of electron-withdrawing groups like nitro and trifluoromethyl can influence reaction rates and yields, often requiring optimization of reaction conditions.
The oxime formation and dehydration route offers an alternative industrially viable pathway, especially when high purity and selectivity are required. The use of a nickel-based catalyst reduces cost and environmental impact compared to palladium catalysts.
Methods involving base-catalyzed condensation with acetic acid esters and subsequent acid treatment provide a flexible synthetic route, though typically more common for ester derivatives rather than free acids.
Q & A
Q. What are the recommended synthetic routes for preparing 2-nitro-4-(trifluoromethyl)cinnamic acid?
A common approach involves sequential functionalization of the aromatic ring. First, introduce the trifluoromethyl group via electrophilic substitution or cross-coupling reactions (e.g., using halogenated precursors). Subsequent nitration at the ortho position requires careful control of reaction conditions (e.g., mixed HNO₃/H₂SO₄ at low temperatures) to avoid over-nitration. Finally, form the cinnamic acid moiety via a condensation reaction, such as the Perkin or Knoevenagel reaction, using malonic acid derivatives. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How should researchers characterize the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹⁹F NMR to confirm substituent positions and assess purity. For example, the trifluoromethyl group (CF₃) appears as a quartet in ¹⁹F NMR, while nitro groups influence aromatic proton splitting in ¹H NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (C₁₀H₆F₃NO₄; calc. 261.02 g/mol).
- HPLC: Reverse-phase HPLC with UV detection (λ ~270 nm) quantifies purity. Use C18 columns and acetonitrile/water mobile phases .
Q. What safety precautions are critical when handling this compound?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- Storage: Store in amber glass vials at 2–8°C under inert gas (argon) to prevent degradation. Avoid long-term storage due to potential instability .
- Disposal: Follow EPA guidelines for nitroaromatic compounds. Neutralize acidic residues before disposal .
Q. What solvents are suitable for dissolving this compound?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and alcohols (methanol, ethanol). For reaction conditions, use DCM or THF. Confirm solubility via gravimetric analysis or UV-Vis spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data during structural elucidation?
Unexpected peaks may arise from regioisomeric byproducts or decomposition. Strategies include:
- 2D NMR (COSY, NOESY): Differentiate between ortho/meta substituent effects.
- Isotopic Labeling: Synthesize deuterated analogs to simplify splitting patterns.
- Spectral Databases: Cross-reference with NIST Chemistry WebBook or PubChem for expected shifts .
Q. What computational methods aid in studying its reactivity or binding interactions?
- Density Functional Theory (DFT): Calculate electrostatic potential maps to predict nitration/electrophilic attack sites.
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values .
Q. How can synthetic yields be optimized for large-scale preparations?
- Catalyst Screening: Test Lewis acids (e.g., FeCl₃) to enhance nitration efficiency.
- Microwave-Assisted Synthesis: Reduce reaction time and improve regioselectivity.
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track nitro group formation .
Q. What strategies mitigate compound degradation during long-term experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
